3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo group attached to the triazole ring and a propanoic acid moiety. It is of interest in various fields of research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, the family of compounds to which it belongs, are often used as ligands for transition metals in coordination complexes .
Mode of Action
1,2,4-triazoles, in general, have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring.
Esters: Ester derivatives of the propanoic acid group.
Scientific Research Applications
3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: Lacks the propanoic acid group.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid: Contains an amino group instead of a bromo group.
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid: Similar structure but different position of the bromo group.
Uniqueness
3-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the specific positioning of the bromo group on the triazole ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEJOIFLPSSUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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